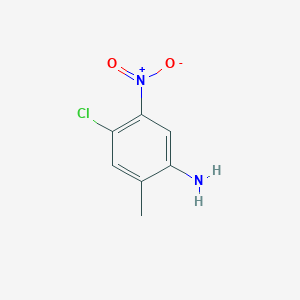

4-Chloro-2-methyl-5-nitroaniline

Description

4-Chloro-2-methyl-5-nitroaniline is a substituted aniline derivative featuring a benzene ring with a chlorine atom at position 4, a methyl group at position 2, and a nitro group at position 5. The molecular formula is C₇H₇ClN₂O₂, with a molecular weight of approximately 186.6 g/mol (inferred from analogs like 5-chloro-2-methyl-4-nitroaniline ). This compound is expected to exhibit properties influenced by the electron-withdrawing nitro group, the electron-donating methyl group, and the halogen substituent.

Properties

IUPAC Name |

4-chloro-2-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSAYXHDBDAHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303589 | |

| Record name | 4-chloro-2-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34648-99-2 | |

| Record name | 34648-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-2-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methyl-5-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Nitration and Amination Route

One common industrial approach to prepare nitroaniline derivatives involves the nitration of suitably substituted chlorobenzenes followed by amination steps. Although specific literature on direct nitration to 4-chloro-2-methyl-5-nitroaniline is limited, related methods for analogous compounds provide a foundation.

- For example, nitration of m-dichlorobenzene with mixed acid (sulfuric acid and nitric acid) at 45–55 °C for 4–5 hours yields 2,4-dichloronitrobenzene, which can then be converted to 5-chloro-2-nitroaniline by high-pressure amination with liquid ammonia at 140–150 °C and 7.0–8.5 MPa for 5–6 hours, achieving product purity over 98%.

This method illustrates the feasibility of nitration followed by amination under controlled conditions to introduce amino groups on nitro-substituted chlorobenzenes, which can be adapted for methyl-substituted analogs.

Sulfonate Protection-Nitration-Deprotection Strategy (Preferred Industrial Method)

A highly effective and selective method for preparing 4-chloro-2-methyl-5-nitroaniline involves a three-step process starting from 4-chloro-2-methylphenol, which is industrially available and inexpensive.

Step 1: Formation of 4-chloro-2-methylphenyl sulfonate

- The hydroxyl group of 4-chloro-2-methylphenol is protected by reaction with sulfonyl chloride derivatives (e.g., methanesulfonic acid chloride or benzenesulfonic acid chloride) in the presence of pyridine or base at 60–70 °C.

- Example reaction: 114.1 g (0.8 mol) 4-chloro-2-methylphenol reacted with 141.3 g (0.8 mol) benzenesulfonic acid chloride, followed by addition of sodium hydroxide solution, stirring at 60 °C for 2 hours, yielding 202.1 g (89.3%) of the sulfonate ester.

Step 2: Nitration of the sulfonate ester

- The sulfonate-protected intermediate is nitrated selectively at the 5-position using a mixed acid (sulfuric acid and nitric acid) at about 0 °C.

- The sulfonyl group remains intact during nitration, ensuring regioselective introduction of the nitro group.

Step 3: Deprotection to yield 4-chloro-2-methyl-5-nitroaniline

- The sulfonyl protecting group is cleaved either by acidic ester cleavage (heating in concentrated hydrochloric acid at ~80 °C) or alkaline ester cleavage (reaction with sodium methylate or methanolic potassium hydroxide at room temperature).

- The desired 4-chloro-2-methyl-5-nitroaniline is obtained in high purity and yield.

- Example: 84.2 g of nitrated sulfonate ester suspended in water, treated with 30.8 g sodium hydroxide, refluxed for 2 hours, acidified to pH 2.1, filtered, washed, and dried to afford 45.6 g (95.4% yield) of product.

Data Table Summarizing Key Preparation Steps and Yields

| Step | Reaction Conditions | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonate formation | 60–70 °C, 2 h | 4-chloro-2-methylphenol + sulfonyl chloride + pyridine/base | 89.3 | Protects hydroxyl group for selective nitration |

| Nitration | 0 °C, mixed acid (H₂SO₄ + HNO₃) | Sulfonate ester + mixed acid | Not specified | Nitro group introduced regioselectively at 5-position |

| Deprotection (acidic) | 80 °C, concentrated HCl, 2 h | Nitrated sulfonate ester + HCl | 95.4 | Acidic cleavage of sulfonyl ester to release product |

| Deprotection (alkaline) | Room temp, sodium methylate or KOH in methanol | Nitrated sulfonate ester + base | Comparable | Milder conditions for sulfonyl cleavage |

Research Findings and Notes

- The sulfonate protection strategy offers excellent regioselectivity for nitration, avoiding unwanted substitution patterns.

- Mild nitration conditions prevent degradation of the sulfonyl protecting group.

- Both acidic and alkaline cleavage methods provide high yields of pure 4-chloro-2-methyl-5-nitroaniline, allowing flexibility depending on downstream processing needs.

- Starting from 4-chloro-2-methylphenol, an inexpensive and technically available raw material, makes this approach economically attractive for industrial scale-up.

Alternative Synthetic Routes and Considerations

- While direct nitration of 4-chloro-2-methylaniline or related compounds is theoretically possible, it often leads to mixtures of isomers and lower selectivity.

- High-pressure amination methods used for related compounds (e.g., 5-chloro-2-nitroaniline) demonstrate the utility of controlled substitution reactions under elevated temperature and pressure but are less documented for the methyl-substituted target compound.

- Advanced synthetic routes involving nucleophilic aromatic substitution on pyrimidine derivatives with 2-methyl-5-nitroaniline as a precursor exist for related compounds but are beyond the scope of direct preparation of 4-chloro-2-methyl-5-nitroaniline itself.

Chemical Reactions Analysis

Chlorine Substitution Reactions

The chlorine atom at the 4-position can undergo nucleophilic aromatic substitution (NAS) or elimination, depending on conditions:

-

Hydrolysis : Under basic conditions (e.g., NaOH, H₂O), chlorine may be replaced by hydroxyl groups. For example, 4-chloro-2-methylphenyl sulfonates undergo hydrolysis to form phenols in acidic or alkaline media .

-

Amination : Reaction with ammonia or amines under high temperature/pressure could yield substituted anilines.

Key Factors :

-

The nitro group at the 5-position deactivates the ring, requiring harsh conditions for substitution.

-

Steric hindrance from the methyl group at the 2-position may slow reaction kinetics.

Electrophilic Aromatic Substitution (EAS)

-

Nitration : Further nitration is unlikely under standard conditions but may occur in strongly acidic media at elevated temperatures.

-

Sulfonation : Limited by the deactivating substituents; possible only with oleum or SO₃.

Oxidative Degradation Pathways

Microbial and environmental degradation studies on related compounds reveal potential pathways:

-

Aerobic degradation : Rhodococcus sp. strain MB-P1 metabolizes 2-chloro-4-nitroaniline via oxidative hydroxylation and dioxygenase-mediated ring cleavage . Similar enzymes could transform 4-chloro-2-methyl-5-nitroaniline into chlorinated hydroxyquinol intermediates.

-

Photolysis : Nitroaromatics often undergo photolytic decomposition, releasing NOₓ and forming phenolic byproducts.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of structurally similar compounds (e.g., 2-chloro-5-nitroaniline) shows decomposition onset near 150–200°C . For 4-chloro-2-methyl-5-nitroaniline:

Scientific Research Applications

Chemical Synthesis

4-Chloro-2-methyl-5-nitroaniline is primarily used as an intermediate in the synthesis of various organic compounds. Its applications include:

- Dyes and Pigments : This compound is utilized in the production of azo dyes and other colorants due to its ability to undergo electrophilic aromatic substitution reactions. The presence of the nitro group enhances its reactivity, making it suitable for dye synthesis.

- Pharmaceuticals : It serves as a precursor for synthesizing pharmaceutical agents. For example, it has been studied for its potential anticancer properties and as a component in drug development .

- Specialty Chemicals : The compound is involved in creating specialty chemicals that require specific functional groups for desired properties. This includes applications in the manufacture of corrosion inhibitors and other industrial chemicals .

Biological Research

Research into the biological activities of 4-Chloro-2-methyl-5-nitroaniline has revealed several potential applications:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity, which can be leveraged in developing new antimicrobial agents.

- Toxicological Studies : Toxicokinetic studies indicate that 4-Chloro-2-methyl-5-nitroaniline is rapidly absorbed and metabolized in biological systems. Its metabolites can interact with biomolecules, raising concerns about systemic toxicity and mutagenic effects . This aspect is crucial for assessing its safety in pharmaceutical applications.

Environmental Impact and Biodegradation

The environmental fate of 4-Chloro-2-methyl-5-nitroaniline has been a subject of investigation due to its potential release into ecosystems:

- Biodegradation Pathways : Research has identified microbial pathways for the degradation of related nitroanilines, suggesting that similar mechanisms may apply to 4-Chloro-2-methyl-5-nitroaniline. Understanding these pathways is essential for assessing environmental risks associated with its use .

Industrial Applications

In industrial settings, 4-Chloro-2-methyl-5-nitroaniline is employed in:

- Manufacturing Processes : It is used in various chemical manufacturing processes where specific reactivity is required. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex organic molecules.

Case Studies

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-nitroaniline depends on its specific application. In biological systems, it may interact with cellular components, leading to various effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects. The chloro and methyl groups may also influence the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects

The position of substituents significantly impacts physical and chemical properties. Key comparisons include:

5-Chloro-2-methyl-4-nitroaniline (CAS 13852-51-2)

- Structure : Chloro (position 5), methyl (position 2), nitro (position 4).

- Molecular Weight : 186.6 g/mol .

- Melting Point : 164–167°C .

4-Chloro-2-nitroaniline (CAS 89-63-4)

- Molecular Weight : 172.57 g/mol .

- pKa : 1.10 .

- Key Difference : Absence of the methyl group reduces steric hindrance and lipophilicity compared to the target compound.

2-Chloro-4-nitroaniline

Functional Group Variations

4-CHLORO-ortho-TOLUIDINE (4-Chloro-2-methylaniline, CAS 95-69-2)

- Key Difference : The absence of the nitro group reduces electron-withdrawing effects, likely increasing basicity compared to nitro-substituted analogs .

4-Methoxy-5-methyl-2-nitroaniline (CAS 55730-09-1)

Toxicity and Biochemical Effects

- Chloronitroanilines : 4-Chloro-2-nitroaniline (4C2NA) and 2-chloro-4-nitroaniline (2C4NA) at 2 mM caused 58% and 61% hepatocyte viability loss, respectively, after 3 hours. Both depleted GSH levels, but 2C4NA exhibited higher toxicity .

- Implications for Target Compound : The methyl group in 4-chloro-2-methyl-5-nitroaniline may modulate toxicity by altering metabolism or binding interactions.

Physicochemical Properties Table

Biological Activity

4-Chloro-2-methyl-5-nitroaniline is a compound of significant interest in medicinal chemistry and toxicology due to its biological activity and potential applications. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: C7H7ClN2O2

- CAS Number: 190367-56-7

- Molecular Weight: 188.59 g/mol

The synthesis of 4-chloro-2-methyl-5-nitroaniline typically involves the following steps:

- Nitration of 2-methylphenylamine to introduce the nitro group.

- Chlorination to add the chloro group.

- Amidation to form the amide bond between the chlorinated benzamide and the nitrated compound.

Biological Activity Overview

4-Chloro-2-methyl-5-nitroaniline exhibits various biological activities, including potential mutagenicity and cytotoxicity. Its interactions with biological systems can lead to both therapeutic applications and toxicological concerns.

Toxicological Profile

- Mutagenicity:

- Cytotoxicity:

- Reproductive Toxicity:

The mechanism through which 4-chloro-2-methyl-5-nitroaniline exerts its biological effects is primarily linked to its ability to interact with cellular components:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation: Nitro groups can contribute to oxidative stress, resulting in cellular damage and apoptosis.

Case Studies and Research Findings

- Genotoxicity Assessment:

- Occupational Exposure Studies:

- Comparative Toxicology:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-chloro-2-methyl-5-nitroaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nitration of 4-chloro-2-methylaniline under controlled conditions. The position of nitro group introduction (para vs. meta) depends on directing effects of substituents. For example, steric hindrance from the methyl group and electron-withdrawing effects of chlorine may favor nitration at position 5 . Optimizing reaction temperature (e.g., 0–5°C for nitration) and stoichiometry (e.g., HNO₃:H₂SO₄ ratios) can improve regioselectivity and reduce byproducts like 6-nitro isomers . Post-synthesis purification via recrystallization (using ethanol/water mixtures) enhances purity, as noted in analogous nitroaniline syntheses .

Q. Which spectroscopic techniques are most effective for characterizing 4-chloro-2-methyl-5-nitroaniline, and how can conflicting spectral data be resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts. For instance, the aromatic proton adjacent to the nitro group typically appears downfield (δ 8.2–8.5 ppm) .

- IR Spectroscopy : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and amine (N–H stretch ~3400 cm⁻¹) groups.

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion [M+H]⁺ at m/z 201.02 (C₇H₇ClN₂O₂⁺).

- Data Reconciliation : Cross-validate with computational tools (e.g., NIST Chemistry WebBook ) and compare with structurally similar compounds like 4-chloro-2-methyl-6-nitroaniline .

Advanced Research Questions

Q. How does the electronic environment of substituents influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions involving 4-chloro-2-methyl-5-nitroaniline?

- Methodological Answer : The nitro group’s strong electron-withdrawing effect activates the ring for NAS at positions ortho/para to itself. However, steric hindrance from the methyl group may disfavor ortho substitution. Computational studies (e.g., DFT calculations) can map charge distribution and predict reactive sites. Experimental validation via reactions with amines or alkoxides under varying pH (e.g., acidic vs. basic conditions) can elucidate competing pathways .

Q. What strategies mitigate decomposition during long-term storage of 4-chloro-2-methyl-5-nitroaniline, given its nitro and amine functional groups?

- Methodological Answer :

- Storage Conditions : Store in airtight, light-resistant containers at 0–6°C to prevent photodegradation and oxidation, as recommended for nitroanilines .

- Stability Testing : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) over time. Degradation products (e.g., quinone derivatives) can be identified using LC-MS .

- Additives : Use stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated decomposition .

Methodological and Data Analysis Questions

Q. How can HPLC methods be optimized to separate 4-chloro-2-methyl-5-nitroaniline from positional isomers (e.g., 6-nitro derivatives)?

- Methodological Answer :

- Column Selection : Use a polar-embedded C18 column (e.g., Waters XBridge Shield RP18) to enhance resolution of nitroaromatics.

- Mobile Phase : Gradient elution with 0.1% formic acid in water and acetonitrile improves peak symmetry. Retention times for 5-nitro vs. 6-nitro isomers differ by ~1.5 minutes under these conditions .

- Detection : UV detection at 254 nm (λmax for nitro groups) ensures sensitivity .

Q. How should researchers address discrepancies in reported melting points (e.g., 174–176°C vs. 121–123°C) for structurally similar nitroanilines?

- Methodological Answer :

- Purity Assessment : Verify compound purity via elemental analysis or DSC (Differential Scanning Calorimetry). Impurities like residual solvents can depress melting points .

- Polymorphism Screening : Use XRD to identify crystalline forms. For example, 4-chloro-2-methyl-6-nitroaniline exhibits polymorphism, with Form I melting at 121–123°C and Form II at 174–176°C .

- Interlab Validation : Cross-reference data from authoritative sources like NIST or PubChem to resolve inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.